N-1-Naphthyl-l-glutamine

Beschreibung

Molecular Architecture and Stereochemical Configuration

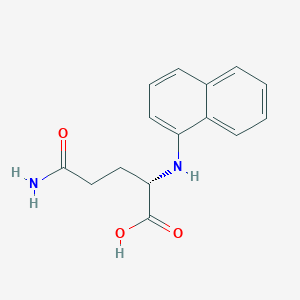

N-1-Naphthyl-L-glutamine (CAS: 28401-75-4) is a synthetic derivative of L-glutamine, where the γ-carboxyl group is substituted with a 1-naphthylamide moiety. Its molecular formula is $$ \text{C}{15}\text{H}{16}\text{N}{2}\text{O}{3} $$, with a molar mass of 272.30 g/mol. The compound retains the L-configuration at the α-carbon, critical for its biochemical interactions.

Key structural features :

- A glutamine backbone ($$ \text{-CH}2\text{-CH}2\text{-CH}(\text{NH}_2)\text{-COOH} $$) modified at the γ-position.

- A planar 1-naphthyl group ($$ \text{C}{10}\text{H}7 $$) linked via an amide bond, introducing hydrophobicity.

- Stereochemical integrity confirmed by the chiral center at C2 ($$ S $$-configuration), as evidenced by the InChI key

HKLQAUAUMGSBHL-ZDUSSCGKSA-N.

Table 1: Structural Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{16}\text{N}{2}\text{O}{3} $$ |

| Molar Mass | 272.30 g/mol |

| SMILES | N[C@@H](CCC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O |

| InChI Key | HKLQAUAUMGSBHL-ZDUSSCGKSA-N |

X-ray Crystallographic Analysis

X-ray crystallographic data for this compound are not widely reported in the literature. However, analogous glutamine derivatives exhibit monoclinic crystal systems with hydrogen-bonded networks stabilizing the amide and carboxyl groups. The naphthyl group’s bulkiness likely introduces steric hindrance, affecting packing efficiency. Further experimental studies are needed to resolve its precise crystal structure.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The $$ ^1\text{H} $$-NMR spectrum (400 MHz, D$$ _2$$O) reveals distinct signals corresponding to the naphthyl and glutamine moieties:

Table 2: Key $$ ^1\text{H} $$-NMR Chemical Shifts

| δ (ppm) | Assignment |

|---|---|

| 4.20 | α-Proton ($$ \text{C}_2\text{H} $$) |

| 2.36 | β-Methylene ($$ \text{C}3\text{H}2 $$) |

| 1.57–1.98 | γ-Methylene ($$ \text{C}4\text{H}2 $$) |

| 7.45–8.10 | Aromatic protons (naphthyl) |

The $$ ^{13}\text{C} $$-NMR spectrum confirms carbonyl carbons at 172.1 ppm (amide) and 174.9 ppm (carboxyl), while aromatic carbons appear between 120–135 ppm.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of this compound shows a molecular ion peak at $$ m/z $$ 272.1161 ([M+H]$$ ^+ $$), consistent with its molecular formula. Key fragments include:

- $$ m/z $$ 145: Loss of the naphthylamide group ($$ \text{C}{10}\text{H}7\text{NO} $$).

- $$ m/z $$ 84: Glutamine backbone fragment ($$ \text{C}4\text{H}{10}\text{NO}_2 $$).

Comparative Analysis with Native Glutamine Derivatives

Table 3: Functional Comparison with L-Glutamine

The naphthyl group confers unique properties:

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(naphthalen-1-ylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c16-12(15(19)20)8-9-14(18)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,16H2,(H,17,18)(H,19,20)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGFVABMAJFJDJ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001706 |

Source

|

| Record name | 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28401-75-4, 81012-91-1 |

Source

|

| Record name | N-1-Naphthalenyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28401-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-5-[(naphthalen-1-yl)imino]norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-naphthyl-l-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Enzyme Specificity

The enzyme NpaA1, a glutamine synthetase-like protein, catalyzes the ATP-dependent ligation of 1-naphthylamine (1NA) and L-glutamate to form γ-glutamylated 1-naphthylamine (N-1-Naphthyl-L-glutamine). Structural analysis of NpaA1 reveals a substrate-binding pocket with aromatic residues (e.g., V201) that stabilize the naphthyl group, ensuring high specificity for 1NA over other aromatic amines. The reaction proceeds via a two-step mechanism:

Table 1: Enzymatic Reaction Parameters for NpaA1-Catalyzed Synthesis

Purification and Validation

Post-reaction purification employs reverse-phase HPLC, with product identity confirmed via UPLC-QTOF-MS (m/z 273.1231 [M+H]⁺). The absence of NpaA2, a γ-glutamylnaphthylamide hydrolase, prevents product hydrolysis, ensuring stable accumulation.

Precursor Synthesis: Catalytic Hydrogenation of 1-Nitronaphthalene

Process Optimization for 1-Naphthylamine Production

High-purity 1-nitronaphthalene (≤10 ppm sulfur, ≤10 ppm 2-nitronaphthalene isomer) undergoes hydrogenation over platinum/activated charcoal (Pt/C) at elevated pressures and temperatures:

Reaction conditions :

Table 2: Catalytic Hydrogenation Parameters for 1-Nitronaphthalene

Solvent and Catalyst Stability

Methanol or ethanol solvents enhance hydrogen solubility, while Pt/C resists deactivation due to minimal sulfur contaminants. Continuous-flow reactors mitigate catalyst fouling, achieving throughputs of 1–2 kg L⁻¹ h⁻¹.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

Analyse Chemischer Reaktionen

Types of Reactions

N-1-Naphthyl-l-glutamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the naphthylamide group to naphthylamine.

Substitution: The amide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can facilitate substitution reactions.

Major Products

Oxidation Products: Naphthoquinones.

Reduction Products: Naphthylamine derivatives.

Substitution Products: Various substituted amides depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-1-Naphthyl-l-glutamine has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzyme assays to study the activity of gamma-glutamyl transferase.

Biology: Employed in the investigation of protein interactions and enzyme kinetics.

Medicine: Utilized in the development of diagnostic assays for detecting enzyme deficiencies.

Industry: Applied in the production of biochemical reagents and as a component in various analytical kits.

Wirkmechanismus

The mechanism of action of N-1-Naphthyl-l-glutamine involves its interaction with specific enzymes, particularly gamma-glutamyl transferase. The compound acts as a substrate for this enzyme, which catalyzes the transfer of the gamma-glutamyl group to an acceptor molecule. This reaction is crucial in the metabolism of amino acids and the regulation of cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparison

The table below highlights key structural and molecular differences between N-1-Naphthyl-L-glutamine and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Group |

|---|---|---|---|---|

| This compound | 28401-75-4 | C₁₅H₁₆N₂O₃ | 272.30 | 1-Naphthylamine |

| Phenylacetyl-L-glutamine | 28047-15-6 | C₁₃H₁₅N₂O₄ | 275.27 | Phenylacetyl |

| Dansyl-L-glutamine | 1101-67-3 | C₁₇H₂₁N₃O₅S | 379.43 | Dansyl (dimethylaminonaphthalene sulfonyl) |

| N-alpha-Acetyl-L-glutamine | 2490-97-3 | C₇H₁₂N₂O₄ | 188.18 | Acetyl |

| N-alpha-Phthalyl-L-glutamine | 3343-29-1 | C₁₃H₁₂N₂O₅ | 276.25 | Phthalyl (isoindole-1,3-dione) |

Key Observations :

- Substituent Complexity : this compound and Dansyl-L-glutamine feature bulky aromatic groups (naphthyl and dansyl, respectively), whereas Phenylacetyl-L-glutamine has a simpler phenyl group.

- Molecular Weight : Dansyl-L-glutamine has the highest molecular weight (379.43 g/mol) due to its sulfonyl and naphthalene components .

Physicochemical Properties

Biologische Aktivität

N-1-Naphthyl-l-glutamine (NAG) is a synthetic amino acid derivative that has garnered attention for its biological activities, particularly in relation to enzyme interactions and cellular functions. This article delves into the mechanisms of action, biological implications, and relevant case studies surrounding NAG, with a focus on its role as a substrate in enzymatic assays and its potential therapeutic applications.

This compound primarily functions as a substrate for the enzyme gamma-glutamyl transferase (GGT) . GGT plays a crucial role in the metabolism of glutathione and amino acids, facilitating the transfer of the gamma-glutamyl group to various acceptor molecules. This process is vital for maintaining cellular redox balance and regulating cellular functions, including apoptosis and oxidative stress responses.

Enzymatic Interaction

- Substrate for GGT : NAG acts as a substrate in enzymatic assays to study GGT activity.

- Metabolic Role : It participates in the metabolism of glutathione, influencing antioxidant defenses within cells.

Study 1: Glutamine and Renal Protection

A study investigated the effects of glutamine on renal ischemia-reperfusion injury (IRI). Mice treated with glutamine showed significant reductions in urinary biomarkers of AKI compared to controls. Proteomic analysis revealed that glutamine treatment regulated numerous proteins involved in oxidative phosphorylation and apoptosis pathways . This suggests that compounds like NAG may similarly influence these pathways due to their structural similarities.

Study 2: Metabolic Effects of Glutamine

Research has demonstrated that glutamine supplementation can lower pro-inflammatory biomarkers and enhance muscle recovery post-exercise. This study highlighted how glutamine affects various biological systems, including the digestive and immune systems . Given that NAG is a derivative of glutamine, it may exhibit similar beneficial effects on inflammation and recovery.

Comparative Analysis of Glutamine Derivatives

The following table summarizes key findings related to NAG and its parent compound, glutamine:

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound (NAG) | Substrate for GGT; potential antioxidant activity | Interaction with GGT; modulation of oxidative stress |

| L-Glutamine | Reduces inflammation; supports immune function | Enhances lymphocyte proliferation; reduces oxidative damage |

Future Directions

Given the promising biological activities associated with NAG as an analogue of glutamine, further research is warranted to explore its therapeutic potential. Investigating its effects on cellular metabolism, oxidative stress modulation, and possible protective roles in various tissues could yield valuable insights into its utility in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-1-Naphthyl-l-glutamine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling naphthylamine derivatives with protected glutamine residues. For purity validation, use thin-layer chromatography (TLC) with ≥98% purity as a benchmark . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative analysis. Storage recommendations include avoiding prolonged exposure to moisture and temperatures above 25°C to prevent degradation .

Q. How should researchers handle stability issues with this compound during experiments?

- Methodological Answer : Stability is influenced by pH, temperature, and light exposure. Store the compound in airtight containers under inert gas (e.g., nitrogen) at -20°C for long-term stability . Monitor degradation via periodic LC-MS analysis. If instability is observed, consider derivatization (e.g., acetylation) to enhance shelf life, as demonstrated in studies on similar glutamine derivatives .

Q. What safety protocols are critical when working with this compound in laboratory settings?

- Methodological Answer : Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats . Respiratory protection is advised if airborne particulates are generated. Emergency protocols should include immediate decontamination with water and access to safety showers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic role of this compound in cellular systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track uptake and metabolism in cell cultures. Pair this with knockdown/knockout models of glutamine transporters (e.g., ASCT2) to isolate specific pathways. Include controls with unmodified glutamine to assess functional differences . Statistical power analysis should be conducted to determine sample sizes, ensuring reproducibility .

Q. What strategies resolve contradictions in bioavailability data for this compound across preclinical models?

- Methodological Answer : Contradictions often arise from variations in model systems (e.g., in vitro vs. in vivo). Standardize protocols using NIH guidelines for preclinical research, including detailed reporting of dosing, animal strains, and metabolic conditions . Cross-validate findings using orthogonal methods, such as mass spectrometry for plasma concentration and microdialysis for tissue-specific bioavailability .

Q. How does this compound compare structurally and functionally to analogs like N-Acetyl-l-glutamine?

- Methodological Answer : Perform comparative studies using X-ray crystallography or molecular docking to analyze binding affinities to glutaminase enzymes. Functional assays (e.g., enzyme inhibition kinetics) should quantify differences in catalytic efficiency. Computational modeling (e.g., DFT calculations) can predict electronic effects of the naphthyl group versus acetyl modifications .

Q. What experimental frameworks address the compound’s potential toxicity in non-target tissues?

- Methodological Answer : Use organ-on-a-chip models to screen for hepatotoxicity and nephrotoxicity. Combine transcriptomic profiling (RNA-seq) with histopathology to identify early biomarkers of toxicity. Dose-response curves should adhere to OECD guidelines, with explicit documentation of NOAEL (No Observed Adverse Effect Level) values .

Methodological Notes

- Data Validation : Cross-reference findings with PubChem or HMDB entries for structural analogs to identify data gaps .

- Statistical Rigor : Follow NSTA/NRC standards for hypothesis testing, including pre-registration of experimental designs to mitigate bias .

- Ethical Compliance : Adhere to TCI America’s guidelines for laboratory use, emphasizing that the compound is strictly for research and not human consumption .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.